Cas no 1931-49-3 (Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-)
1931-49-3 structure
Product Name:Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-
Numero CAS:1931-49-3
MF:C18H22N2
MW:266.380684375763
CID:220926
PubChem ID:6164638
Update Time:2025-04-19
Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
- 4,4'-bis(dimethylamino)-benzophenone
- 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE
- 4,4'-Bis-(dimethylamino)-stilben
- 4,4'-bis-(N,N-dimethylamino)-benzophenone
- 4.4'-Bis-dimethylamino-stilben
- Benzophenone, 4,4'-bis(dimethylamino)-
- bis(4,4'-dimethylamino)stilbene
- Michler ketone
- Michlers ketone
- Michler's ketone
- NCI-C02006
- p,p'-Bis(dimethylamino)benzophenone
- p,p'-Michler's ketone
- Tetramethyldiaminobenzophenone
- 1931-49-3
- AG-664/02670043
- 4,4'-Bis(dimethylamino)stilbene
- NSC156561
- N-(4-{2-[4-(dimethylamino)phenyl]vinyl}phenyl)-N,N-dimethylamine
- 4,4//'-Bis(dimethylamino)stilbene
- 4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline
- benzenamine, 4,4'-[1,2-ethenediyl]bis[N,N-dimethyl-
- DAVFZPCIOMZPQK-AATRIKPKSA-N
- NSC-156561
- 4,4'-bis(dimethyl)amino-e-stilbene
- Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-
-
- Inchi: 1S/C18H22N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h5-14H,1-4H3/b6-5+
- Chiave InChI: DAVFZPCIOMZPQK-AATRIKPKSA-N
- Sorrisi: N(C)(C)C1C=CC(/C=C/C2C=CC(=CC=2)N(C)C)=CC=1
Proprietà calcolate
- Massa esatta: 266.17846
- Massa monoisotopica: 266.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 263
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 6.5A^2
- XLogP3: 4.4
Proprietà sperimentali
- Densità: 1.071
- Punto di ebollizione: 429.1°C at 760 mmHg
- Punto di infiammabilità: 194.3°C
- Indice di rifrazione: 1.664
- PSA: 6.48
- LogP: 3.98900
Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl- Letteratura correlata
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
1931-49-3 (Benzenamine,4,4'-(1,2-ethenediyl)bis[N,N-dimethyl-) Prodotti correlati
- 2039-80-7(N,N-Dimethyl-4-vinylaniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso